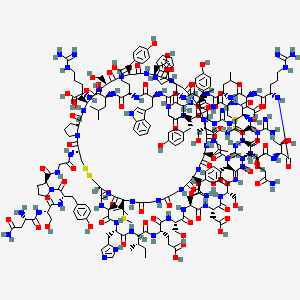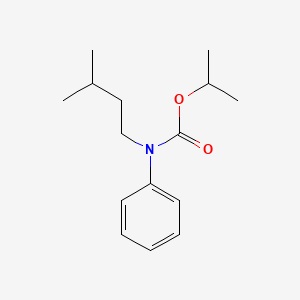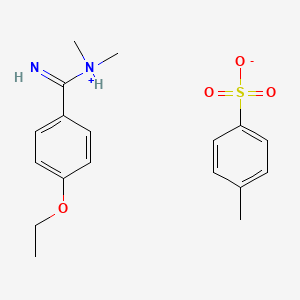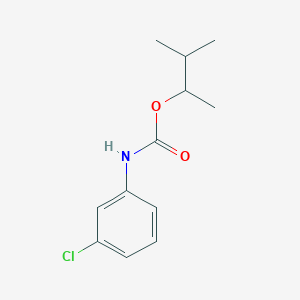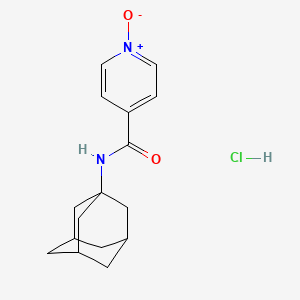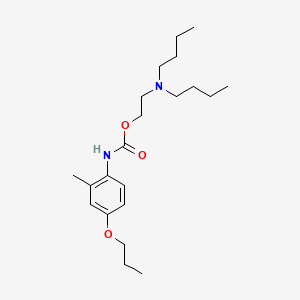
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester is a chemical compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dibutylamino)ethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbanilic acid and 2-(dibutylamino)ethanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carbanilic acid derivatives with different oxidation states.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include carbanilic acid derivatives, 2-(dibutylamino)ethanol, and various substituted esters.
Aplicaciones Científicas De Investigación
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
- Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
Uniqueness
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester stands out due to its specific ester and amino functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
63986-48-1 |
|---|---|
Fórmula molecular |
C21H36N2O3 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-(dibutylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C21H36N2O3/c1-5-8-12-23(13-9-6-2)14-16-26-21(24)22-20-11-10-19(17-18(20)4)25-15-7-3/h10-11,17H,5-9,12-16H2,1-4H3,(H,22,24) |
Clave InChI |
WFVNVYHOEMYLOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCOC(=O)NC1=C(C=C(C=C1)OCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
